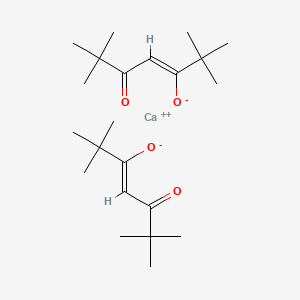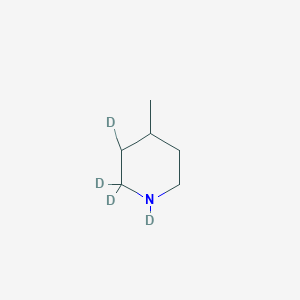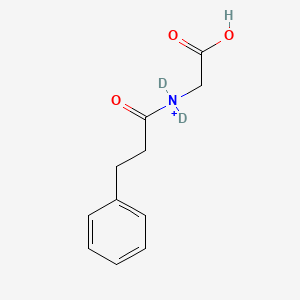
16-Hydroxy-2-oxocleroda-3,13-dien-15,16-olide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-Hydroxy-2-oxocleroda-3,13-dien-15,16-olide is a diterpenoid compound found in the herbs of Polyalthia cheliensis .
Physical And Chemical Properties Analysis
16-Hydroxy-2-oxocleroda-3,13-dien-15,16-olide has a molecular formula of C20H28O4 and a molecular weight of 332.4 g/mol . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
Cancer Treatment
CD has been found to induce apoptosis in T24 human bladder cancer cells . It inhibits cell proliferation in a concentration and time-dependent manner . The mechanism involves overproduction of reactive oxygen species and reduced mitochondrial membrane potential, associated with reduced expression of Bcl-2 and increased levels of cytosolic cytochrome c, cleaved PARP-1 and caspase-3 .
Cell Cycle Regulation
CD treatment leads to cell cycle arrest at the G0/G1 phase . It inhibits the expression of cyclin D1 and cyclin-dependent kinases 2 and 4 and leads to increased levels of p21, p27Kip1 and p53 .
Inhibition of EGFR-Related Signalling Pathways
CD treatment results in a reduction of pEGFR, pMEK1/2, pERK1/2, pAkt, pmTOR, pP70S6K1, HIF-1α, c-Myc and VEGF . This suggests that CD targets multiple intracellular signaling pathways as a result of oxidative stress and cell cycle arrest .
Breast Cancer Treatment
CD has been found to sensitize breast cancer cells to Tamoxifen (TMX) treatment . This novel combination significantly induced S and G2/M cell cycle phase in MDA-MB 231 than MCF-7 cells .
Apoptotic Induction
CD and TMX combination inhibited MDA-MB-231 and MCF-7 cancer cells by upregulating Bax and by downregulating Bcl-2 mRNA and protein expression without altering Caspase-8 and Caspase-12 expression .
Pharmacological Activities
CD is considered a therapeutic agent with pharmacological activities . It has been shown to exhibit multiple pharmacological activities, such as antileishmanial, anti-inflammatory, anti-adipogenic, and cytotoxic .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 16-Hydroxy-2-oxocleroda-3,13-dien-15,16-olide are histone-modifying enzymes, specifically the PRC2 complex . These enzymes play a crucial role in the regulation of gene expression, and their dysregulation is often associated with diseases such as cancer .
Mode of Action
16-Hydroxy-2-oxocleroda-3,13-dien-15,16-olide interacts with its targets by regulating the expression of the histone-modifying enzymes . This interaction results in changes in the epigenetic landscape of the cell, affecting gene expression and cellular function .
Biochemical Pathways
The compound affects the biochemical pathways involved in histone modification and gene expression . By regulating the expression of histone-modifying enzymes, it can influence the state of chromatin and the transcriptional activity of genes . The downstream effects of these changes can include alterations in cell growth, differentiation, and apoptosis .
Pharmacokinetics
It is known to be soluble in various organic solvents, suggesting it may have good bioavailability
Result of Action
The molecular and cellular effects of 16-Hydroxy-2-oxocleroda-3,13-dien-15,16-olide’s action include the induction of apoptosis in certain cancer cells . For example, it has been shown to induce apoptosis in CML K562 cells . This suggests that it may have potential therapeutic applications in the treatment of certain types of cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 16-Hydroxy-2-oxocleroda-3,13-dien-15,16-olide. For instance, the compound’s solubility can be affected by the pH and temperature of its environment . Additionally, its stability may be influenced by storage conditions, with optimal stability achieved when desiccated at -20°C .
properties
IUPAC Name |
3-[2-(1,2,4a,5-tetramethyl-7-oxo-3,4,8,8a-tetrahydro-2H-naphthalen-1-yl)ethyl]-2-hydroxy-2H-furan-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O4/c1-12-5-7-20(4)13(2)9-15(21)11-16(20)19(12,3)8-6-14-10-17(22)24-18(14)23/h9-10,12,16,18,23H,5-8,11H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNWQSVZIUIVBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C1(C)CCC3=CC(=O)OC3O)CC(=O)C=C2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
16-Hydroxy-2-oxocleroda-3,13-dien-15,16-olide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-7-(2,4-diMethoxybenzyl)-5H-pyrrolo[2,3-d]pyriMidin-6(7H)-one](/img/no-structure.png)



